molecular formula C13H8N2O3 B5616695 5-nitro-3-phenyl-1,2-benzoxazole

5-nitro-3-phenyl-1,2-benzoxazole

Cat. No.: B5616695
M. Wt: 240.21 g/mol
InChI Key: UKYZYTJFGWFGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-3-phenyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to optimize the reaction conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-phenyl-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitro-3-phenyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial DNA or enzymes involved in protein synthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzoxazole
  • 3-nitrobenzoxazole
  • 5-phenylbenzoxazole

Uniqueness

5-nitro-3-phenyl-1,2-benzoxazole is unique due to the presence of both nitro and phenyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the phenyl group provides additional stability and potential interactions with biological targets .

Properties

IUPAC Name

5-nitro-3-phenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(14-18-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZYTJFGWFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.